N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the condensation of anthranilic acid derivatives with various reagents. One common method includes the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N1-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects. The compound also interacts with specific receptors and signaling pathways, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative with similar structural features but different biological activities.
Pemetrexed: Another quinazolinone derivative with potent anticancer properties.
Methotrexate: A well-known chemotherapeutic agent with a quinazolinone core
Uniqueness
N~1~-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a quinazolinone core and a benzenesulfonamide moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(3-amino-4-oxoquinazolin-2-yl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-6-8-12(9-7-11)24(22,23)18-10-15-19-14-5-3-2-4-13(14)16(21)20(15)17/h2-9,18H,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZKSRMSCGCFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C(=O)N2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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